4-(3-formylphenyl)benzoic Acid
Overview
Description
“4-(3-formylphenyl)benzoic Acid”, also known as “3-(4-Formylphenyl)benzoic acid”, is a chemical compound with the molecular formula C14H10O3 . It has an average mass of 226.227 Da and a monoisotopic mass of 226.062988 Da .
Molecular Structure Analysis
The molecular structure of “4-(3-formylphenyl)benzoic Acid” consists of a benzene ring attached to a carboxylic acid group and a formyl group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
“4-(3-formylphenyl)benzoic Acid” is a solid compound with a melting point of 188-192 °C (lit.) . It has a molecular weight of 226.23 .Scientific Research Applications
Antioxidant Activity
Field
Biochemistry
Application
4-(3-formylphenyl)benzoic Acid, also known as 4FPBA, is a natural compound found in plants, such as the leaves of Eucalyptus globulus . It has been shown to have antioxidant activity .
Method of Application
The antioxidant activity of 4FPBA can be tested in vitro. It can protect against hydrogen peroxide-induced lipid peroxidation .
Results
The compound has been shown to have antioxidant activity in vitro and can protect against hydrogen peroxide-induced lipid peroxidation .
Synthesis of Terepthalic Acid
Field
Organic Chemistry
Application
4-Formylbenzoic acid is an important intermediate in the synthesis of terepthalic acid .
Method of Application
It reacts with barium carbonate to yield two-dimensional barium (II) coordination polymer .
Results
The reaction of 4-Formylbenzoic acid with barium carbonate yields a two-dimensional barium (II) coordination polymer .
Esterification Reagent
Application
4-Formylbenzoic acid has been used as a reagent during the esterification of 2,2,6,6-tetramethyl-4-oxopiperidinyl-1-oxyl .
Method of Application
In the esterification process, 4-Formylbenzoic acid reacts with 2,2,6,6-tetramethyl-4-oxopiperidinyl-1-oxyl .
Results
The reaction yields 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl 4-formylbenzoate .
Intermediate in Organic Synthesis
Application
4-Formylbenzoic acid is an important intermediate in the synthesis of various organic compounds .
Method of Application
It can be used in various organic reactions as a starting material or a reagent .
Results
The specific products of these reactions depend on the other reagents used and the reaction conditions .
Natural Compound in Plants
Field
Botany
Application
4-(3-formylphenyl)benzoic Acid, also known as 4FPBA, is a natural compound found in plants, such as the leaves of Eucalyptus globulus .
Method of Application
The compound can be extracted from the leaves of the plant for further study or use .
Results
The presence of this compound in plants suggests it may play a role in the plant’s physiology or biochemistry .
Safety And Hazards
properties
IUPAC Name |
4-(3-formylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJAWDBNCZHVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383350 | |
Record name | 4-(3-formylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-formylphenyl)benzoic Acid | |
CAS RN |
222180-23-6 | |
Record name | 3′-Formyl[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222180-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-formylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-FORMYL(1,1'-BIPHENYL)-4-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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